Cas no 953167-81-2 (3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide)

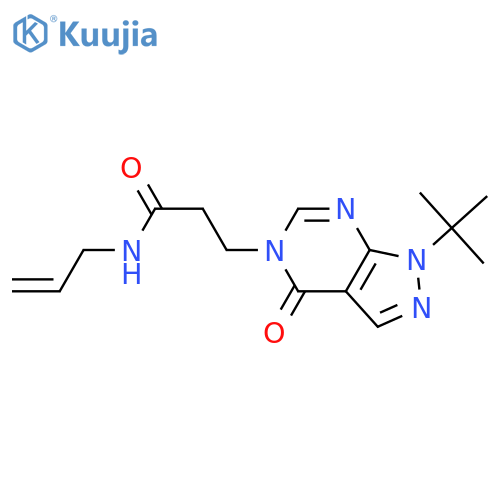

953167-81-2 structure

商品名:3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide

CAS番号:953167-81-2

MF:C15H21N5O2

メガワット:303.359542608261

CID:6467475

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide 化学的及び物理的性質

名前と識別子

-

- 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide

- 3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-prop-2-enylpropanamide

-

- インチ: 1S/C15H21N5O2/c1-5-7-16-12(21)6-8-19-10-17-13-11(14(19)22)9-18-20(13)15(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,16,21)

- InChIKey: OJUKMACKCXTRJF-UHFFFAOYSA-N

- ほほえんだ: C(NCC=C)(=O)CCN1C=NC2N(C(C)(C)C)N=CC=2C1=O

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5009-0238-2μmol |

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide |

953167-81-2 | 2μmol |

$85.5 | 2023-09-10 | ||

| Life Chemicals | F5009-0238-4mg |

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide |

953167-81-2 | 4mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5009-0238-2mg |

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide |

953167-81-2 | 2mg |

$88.5 | 2023-09-10 | ||

| Life Chemicals | F5009-0238-5mg |

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide |

953167-81-2 | 5mg |

$103.5 | 2023-09-10 | ||

| Life Chemicals | F5009-0238-1mg |

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide |

953167-81-2 | 1mg |

$81.0 | 2023-09-10 | ||

| Life Chemicals | F5009-0238-5μmol |

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide |

953167-81-2 | 5μmol |

$94.5 | 2023-09-10 | ||

| Life Chemicals | F5009-0238-3mg |

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide |

953167-81-2 | 3mg |

$94.5 | 2023-09-10 |

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide 関連文献

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

953167-81-2 (3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide) 関連製品

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量